molecular formula C16H19N3O2 B3860333 N-allyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxamide

N-allyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxamide

Cat. No. B3860333
M. Wt: 285.34 g/mol
InChI Key: PPOOFVVWYOZSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and other fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N-allyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-allyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells and can also inhibit angiogenesis, the formation of new blood vessels that are necessary for the growth and spread of tumors. It has also been shown to have antioxidant and anti-inflammatory effects in the brain.

Advantages and Limitations for Lab Experiments

N-allyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of this compound is that it may not be effective against all types of cancer cells and may have limited efficacy in some cases.

Future Directions

There are several future directions for the study of N-allyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxamide. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Another direction is to study its potential use in combination with other drugs or therapies for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.

Scientific Research Applications

N-allyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in medicine. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-methyl-N-prop-2-enyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-4-9-19(16(20)14-10-12(2)17-18-14)11-13-7-5-6-8-15(13)21-3/h4-8,10H,1,9,11H2,2-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOOFVVWYOZSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N(CC=C)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.